1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine
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Overview
Description
1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with an ethylsulfonylphenyl group and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethylsulfonylphenyl bromide, which is then reacted with piperazine under suitable conditions to form the intermediate. This intermediate is further subjected to a coupling reaction with propargyl bromide to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Methylsulfonylphenyl)-4-prop-2-ynylpiperazine
- 1-(4-Ethylsulfonylphenyl)-4-allylpiperazine
- 1-(4-Ethylsulfonylphenyl)-4-but-2-ynylpiperazine
Uniqueness: 1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .
Properties
IUPAC Name |
1-(4-ethylsulfonylphenyl)-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-3-9-16-10-12-17(13-11-16)14-5-7-15(8-6-14)20(18,19)4-2/h1,5-8H,4,9-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCPOXZTCCFLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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